Spectroscopic data (NMR, IR, MS) of "2-Thia-6-azaspiro[3.3]heptane hemioxalate"
Spectroscopic data (NMR, IR, MS) of "2-Thia-6-azaspiro[3.3]heptane hemioxalate"
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
The 2-thia-6-azaspiro[3.3]heptane moiety is a bioisostere of piperidine, designed to improve physicochemical and pharmacokinetic properties such as aqueous solubility and metabolic stability in drug candidates.[1][2] Its rigid, three-dimensional structure provides predictable exit vectors for substituent placement, making it a valuable building block in modern medicinal chemistry.[3][4] The hemioxalate salt form is often employed to enhance the stability and handling of the parent amine.
Molecular Structure and Spectroscopic Implications
A thorough spectroscopic analysis begins with a deconstruction of the molecule into its spectroscopically active components:
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Spirocyclic Core: A strained bicyclic system composed of two four-membered rings (azetidine and thietane) sharing a central quaternary carbon. The rigidity of this core will result in distinct and well-defined signals in NMR spectroscopy.
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Secondary Amine: The azetidine ring contains a secondary amine (-NH-), which possesses an exchangeable proton and characteristic stretching and bending vibrations in IR spectroscopy.
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Thioether: The thietane ring contains a sulfur atom, whose influence on adjacent carbons and protons will be observable in NMR and whose C-S bond may show a weak signal in the IR fingerprint region.
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Hemioxalate Counter-ion: This consists of one molecule of oxalic acid co-crystallized with two molecules of the parent amine. The carboxylate and carboxylic acid groups of the oxalate will have prominent IR absorptions and may influence the chemical shifts of nearby protons in the spirocyclic cation in the solid state or in solution.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Thia-6-azaspiro[3.3]heptane hemioxalate in solution. The high symmetry of the parent spirocycle is expected to simplify the spectrum.
Experimental Protocol for NMR Analysis
The causality behind this protocol is to ensure the acquisition of high-resolution spectra that allow for the unambiguous assignment of all proton and carbon signals, including the exchangeable amine proton.
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Thia-6-azaspiro[3.3]heptane hemioxalate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Rationale: DMSO-d₆ is chosen for its ability to dissolve ionic salts and to slow the exchange rate of the N-H proton, allowing it to be observed as a distinct, often broad, signal.[7]
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-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum over a spectral width of 0-12 ppm.
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Employ 16-32 scans to achieve an adequate signal-to-noise ratio.
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Self-Validation: The presence of the residual solvent peak for DMSO-d₆ at ~2.50 ppm serves as an internal reference.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-200 ppm.
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Utilize a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
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-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to definitively assign proton-proton and proton-carbon correlations, respectively.
Workflow for NMR Data Acquisition and Interpretation
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Predicted Spectroscopic Data (IR)
The IR spectrum will be a superposition of the vibrations from the spirocyclic cation and the hemioxalate anion.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3300 - 2500 | Broad | O-H stretch of carboxylic acid (oxalate), N⁺-H stretch of the ammonium salt. [8][9] |
| 2950 - 2850 | Medium | C-H aliphatic stretching. |
| ~1720 | Strong | C=O stretching of the carboxylic acid group in the hemioxalate. [6] |
| ~1650 | Strong | Asymmetric C=O stretching of the carboxylate group in the hemioxalate. |
| 1650 - 1580 | Medium | N-H bending of the secondary ammonium. [7][8] |
| 1250 - 1020 | Medium | C-N stretching of the aliphatic amine. [8] |
| 910 - 665 | Broad | N-H wagging (out-of-plane bend). [8] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the parent amine and to study its fragmentation patterns, providing further structural corroboration. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt.
Experimental Protocol for ESI-MS Analysis
The goal of this protocol is to gently transfer the intact cation of the spirocycle into the gas phase for mass analysis.
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Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water (50:50).
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Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.
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Rationale: Positive mode is selected to detect the protonated form of the amine, [C₅H₉NS + H]⁺, which is readily formed from the ammonium salt in solution.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to acquire the full scan mass spectrum.
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Data Acquisition: Scan a mass-to-charge (m/z) range from 50 to 500 Da.
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Tandem MS (MS/MS): For structural confirmation, isolate the parent ion peak and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Logical Flow of ESI-MS Analysis and Fragmentation
Caption: Logical workflow for ESI-MS analysis and fragmentation.
Predicted Spectroscopic Data (MS)
The mass spectrum will primarily show the cation of the parent amine. The hemioxalate will not typically be observed as it is neutral or negatively charged and is not detected in positive ion mode.
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Parent Amine (Free Base): 2-Thia-6-azaspiro[3.3]heptane
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Molecular Formula: C₅H₉NS
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Monoisotopic Mass: 115.05 Da
Table 4: Predicted Key Ions in ESI-MS (Positive Mode)
| m/z (Da) | Ion Formula | Description |
| 116.05 | [C₅H₁₀NS]⁺ | Protonated molecular ion, [M+H]⁺. This should be the base peak in the spectrum. |
| 231.10 | [2M+H]⁺ | Protonated dimer, may be observed at higher concentrations. |
The fragmentation of spirocycles can be complex, but likely pathways would involve the cleavage of the strained four-membered rings. [10][11]
Conclusion
The structural elucidation of 2-Thia-6-azaspiro[3.3]heptane hemioxalate is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive atomic connectivity and stereochemistry. IR spectroscopy offers rapid confirmation of key functional groups, particularly the ammonium and oxalate moieties. Finally, mass spectrometry confirms the molecular weight of the parent amine. The integrated application of these methods, guided by the protocols and predictive data outlined in this guide, ensures a robust and confident characterization of this important medicinal chemistry building block.
References
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). Available at: [Link]
-
Carreira, E. M., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(45), 11237-11241. Available at: [Link]
-
The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry - Electronic Supplementary Material. Available at: [Link]
-
Bax, D. A., et al. (2015). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]
-
Vibzzlab. (2019). Identification of Oxalate : Salt Analysis series NCERT. YouTube. Available at: [Link]
-
Hafez, H. N., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 134. Available at: [Link]
-
Carreira, E. M., et al. (2011). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 13(24), 6544-6547. Available at: [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6548-6551. Available at: [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center China Lake CA. Available at: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]
-
Miller, J. M., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. Available at: [Link]
-
Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Gaggini, F., et al. (2004). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 42(8), 657-664. Available at: [Link]
-
Hamza, D., & Thomson, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT, 2004(12), 2155-2157. Available at: [Link]
-
Nedolya, N. A., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2005(5), 185-195. Available at: [Link]
-
Epistemeo. (2012). Introduction to IR Spectroscopy - Amines. YouTube. Available at: [Link]
-
Olar, R., et al. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 20(10), 17936-17954. Available at: [Link]
-
Sass, C. S., & Ault, B. S. (1984). Matrix Isolation Infrared Spectroscopic Study of Sulfur Dioxide-Amine Complexes. The Journal of Physical Chemistry, 88(20), 432-439. Available at: [Link]
-
Diop, M., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Available at: [Link]
-
Stepanov, A. A., et al. (2015). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 17(24), 6122-6125. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Ledlie, D. B. (1975). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest Dissertations Publishing. Available at: [Link]
-
Dr. Puspendra Classes. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Oxalate. Wikipedia. Available at: [Link]
-
Kosterina, E. V., et al. (2018). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 88(1), 123-130. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxalate - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. article.sapub.org [article.sapub.org]
